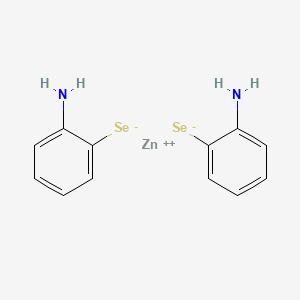
1-(2,2-Difluoroethoxy)-1,1-difluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is an organic compound characterized by the presence of both ether and fluorinated groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2,2-difluoroethanol with a suitable halogenated ethane derivative under basic conditions. One common method involves the use of sodium hydride as a base and 1,1-difluoro-2-iodoethane as the halogenated ethane derivative. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of specialized reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethoxy)-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include various ether derivatives depending on the nucleophile used.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Reduced products include partially or fully hydrogenated ethers.
Applications De Recherche Scientifique
1-(2,2-Difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane involves its interaction with various molecular targets. The fluorinated groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence enzyme activity and protein function. The compound can also act as a fluorine donor in various biochemical pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated ether with similar thermal stability but different reactivity.
2-(2,2-Difluoroethoxy)ethanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in aqueous environments.
Hexakis(2,2-difluoroethoxy)phosphazene: A more complex compound with multiple fluorinated ether groups, used in specialized applications
Uniqueness
1-(2,2-Difluoroethoxy)-1,1-difluoroethane is unique due to its combination of ether and multiple fluorinated groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust chemical properties .
Propriétés
Formule moléculaire |
C4H6F4O |
|---|---|
Poids moléculaire |
146.08 g/mol |
Nom IUPAC |
1-(2,2-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F4O/c1-4(7,8)9-2-3(5)6/h3H,2H2,1H3 |
Clé InChI |
WMZDCGKOHSGDIM-UHFFFAOYSA-N |
SMILES canonique |
CC(OCC(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



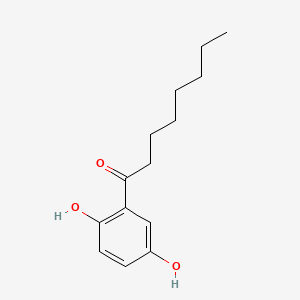
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

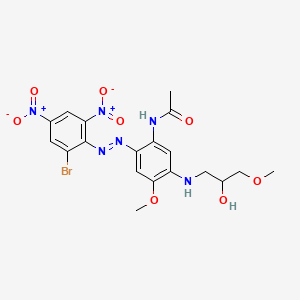



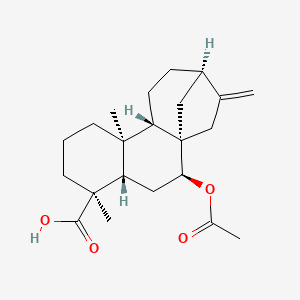
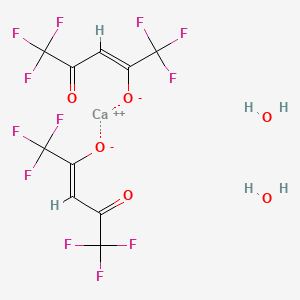
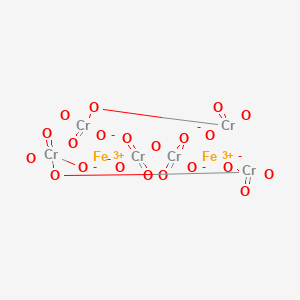
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
